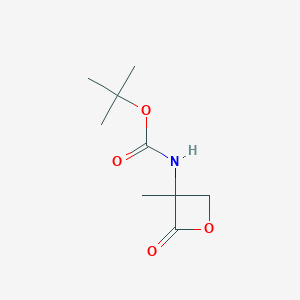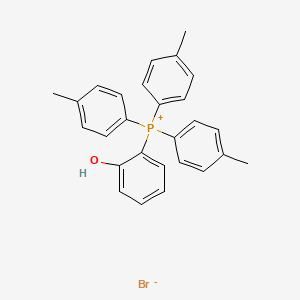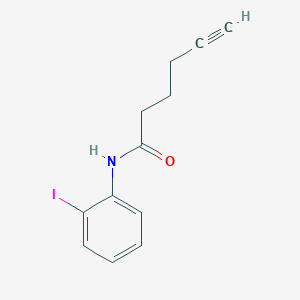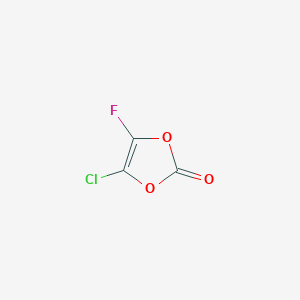
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of benzazocines. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a benzazocine ring system fused with a phenyl group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone typically involves the following steps:
Formation of the Benzazocine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzazocine ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:
Catalyst Selection: Using more efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzazocine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of benzazocine ketones or carboxylic acids.
Reduction: Formation of benzazocine alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted benzazocine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. This could include:
Binding to Receptors: The compound may bind to specific receptors in the body, such as opioid receptors, to exert its effects.
Enzyme Inhibition: It may inhibit certain enzymes, leading to changes in biochemical pathways.
Signal Transduction: The compound could modulate signal transduction pathways, affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzazocine Derivatives: Compounds with similar benzazocine ring structures but different substituents.
Phenyl-Substituted Compounds: Molecules with a phenyl group attached to different core structures.
Uniqueness
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone is unique due to its specific combination of a benzazocine ring and a phenyl group. This structural arrangement imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
848171-92-6 |
|---|---|
Fórmula molecular |
C18H17NO |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
3,6-dihydro-2H-1-benzazocin-1-yl(phenyl)methanone |
InChI |
InChI=1S/C18H17NO/c20-18(16-11-3-1-4-12-16)19-14-8-2-5-9-15-10-6-7-13-17(15)19/h1-7,10-13H,8-9,14H2 |
Clave InChI |
DBNXMFCTSINWDX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C2CC=C1)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)

![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)




![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)

